Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy-ethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with target proteins, while the cyclopropyl and cyclohexyl groups provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
- Cyclopropyl-[4-(2-amino-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester
Uniqueness
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Biological Activity
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353944-21-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 298.427 g/mol
- IUPAC Name : tert-butyl (4-(2-hydroxyethyl)cyclohexyl)carbamate
- Physical Form : White solid
- Purity : 97% .
The compound acts primarily as a modulator of neurotransmitter activity, particularly in the central nervous system. Its structure suggests potential interactions with various receptors, including:
- Acetylcholine receptors : It may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and enhancing cholinergic signaling.
- P2Y Receptors : Some studies indicate that structural analogues can act as antagonists to these receptors, suggesting a similar potential for cyclopropyl derivatives .
In Vitro Studies
-
Neuroprotective Effects : Research indicates that cyclopropyl derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, compounds similar to cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid were shown to enhance cell viability in the presence of Aβ .
Treatment Group Cell Viability (%) Control 100 Aβ Only 43.78 Aβ + Compound 62.98 - Oxidative Stress Reduction : The compound exhibited a reduction in malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative stress in cellular models .
In Vivo Studies
In animal models, particularly those mimicking Alzheimer's disease pathology (e.g., scopolamine-induced models), cyclopropyl derivatives demonstrated moderate efficacy in reducing Aβ aggregation and associated neuroinflammation. However, the effects were less pronounced compared to established treatments like galantamine .
Case Studies
- Alzheimer's Disease Models : In a study using scopolamine-induced rats, treatment with cyclopropyl derivatives resulted in decreased levels of Aβ plaques compared to untreated controls. The reduction was statistically significant when compared to the scopolamine group but not as effective as galantamine .
- Cytotoxicity Assessment : In vitro assessments showed that at concentrations up to 100 µM, cyclopropyl derivatives did not exhibit cytotoxic effects on astrocyte cultures, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-8-9-14)13-6-4-12(5-7-13)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMUSTUGVZRPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NCCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.